molecular formula C9H12ClNO3 B1458889 Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride CAS No. 179814-91-6

Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride

Cat. No.: B1458889
CAS No.: 179814-91-6
M. Wt: 217.65 g/mol
InChI Key: QHOGBTIFQCZFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride is an organic compound with the molecular formula C9H12ClNO3. It is a hydrochloride salt form of methyl 2-amino-2-(3-hydroxyphenyl)acetate. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(3-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required standards for research and industrial applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride: This compound has a similar structure but with the hydroxyl group in the para position. It exhibits different chemical and biological properties due to the positional isomerism.

    Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride: Another positional isomer with the hydroxyl group in the ortho position, leading to distinct reactivity and applications.

Uniqueness: Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride is unique due to the specific positioning of the hydroxyl group, which influences its chemical reactivity and biological activity. This positional isomerism allows for selective interactions with molecular targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-2-(3-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOGBTIFQCZFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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